1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime
Description
Properties
IUPAC Name |
(NE)-N-[[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazol-4-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c1-24-17(26-14-9-5-8-13(10-14)18(19,20)21)15(11-22-25)16(23-24)12-6-3-2-4-7-12/h2-11,25H,1H3/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLFSICXPGEGJZ-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)SC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)SC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazole Synthesis
The pyrazole backbone is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For 1-methyl-3-phenylpyrazole derivatives, methylhydrazine reacts with substituted chalcones under acidic conditions. For example, Dai et al. (2011) synthesized 1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde through cyclization of methylhydrazine and trifluoromethyl-substituted enones.
Sulfanyl Group Introduction
The 5-position sulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. In the search results, 3-chlorophenylsulfanyl derivatives were prepared by reacting pyrazole-thiols with aryl halides in polar aprotic solvents like N,N-dimethylformamide (DMF) with potassium carbonate as a base. For the target compound, 3-(trifluoromethyl)benzenethiol would displace a leaving group (e.g., chloride) at position 5 of the pyrazole ring.
Reaction Conditions for Sulfanyl Group Attachment
| Parameter | Typical Range | Source Reference |
|---|---|---|
| Solvent | DMF, dichloromethane | |
| Base | K2CO3, pyridine | |
| Temperature | 80–100°C (reflux) | |
| Reaction Time | 6–12 hours |
Oxime Formation
Oximes are synthesized by condensing aldehydes with hydroxylamine under basic conditions. For instance, Hamaguchi et al. (1995) achieved high yields by refluxing pyrazole-4-carbaldehydes with hydroxylamine hydrochloride in ethanol. The target compound’s oxime group forms similarly, with recrystallization from ethyl acetate/petroleum ether enhancing purity.
Detailed Preparation Methods
Step 1: Synthesis of 1-Methyl-3-Phenyl-5-Chloro-1H-Pyrazole-4-Carbaldehyde
A precursor with a leaving group at position 5 is essential for sulfanyl group introduction.
Procedure
Step 2: Sulfanyl Group Attachment
Materials
- 1-Methyl-3-phenyl-5-chloro-1H-pyrazole-4-carbaldehyde (5 mmol)
- 3-(Trifluoromethyl)benzenethiol (6 mmol)
- Potassium carbonate (15 mmol)
- DMF (30 mL)
Procedure
Step 3: Oxime Synthesis
Materials
- 1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde (4 mmol)
- Hydroxylamine hydrochloride (6 mmol)
- KOH (8 mmol)
- Ethanol (40 mL)
Procedure
- Dissolve hydroxylamine hydrochloride and KOH in ethanol.
- Add the aldehyde and reflux at 80°C for 4 hours.
- Concentrate under reduced pressure, recrystallize from ethyl acetate.
Optimization and Characterization
Reaction Optimization
- Solvent Effects : DMF outperformed THF and acetonitrile in sulfanyl group attachment due to superior solvation of the thiolate anion.
- Base Selection : Potassium carbonate provided higher yields than triethylamine, minimizing side reactions.
- Oxime Purity : Recrystallization reduced impurities to <0.5%.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, CH=N), 7.85–7.20 (m, 9H, aromatic), 3.95 (s, 3H, N-CH3).
- ¹³C NMR : δ 153.2 (C=N), 144.5 (pyrazole C-3), 129.8–125.6 (CF3 and aromatic carbons).
- IR : ν 1680 cm⁻¹ (C=N), 1340 cm⁻¹ (C-F).
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the oxime group to an amine or other derivatives.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro compound, while reduction could produce an amine derivative.
Scientific Research Applications
The compound features a pyrazole ring, which is known for its biological activity, combined with trifluoromethyl groups that enhance its pharmacological properties. The presence of a sulfanyl group contributes to its chemical reactivity and potential biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against drug-resistant bacteria. The Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus has been reported as low as 0.5 µg/mL, indicating potent antibacterial effects. Additionally, it demonstrated effective biofilm eradication capabilities with a Minimum Biofilm Eradication Concentration (MBEC) of 1 µg/mL against Enterococcus faecalis .
Anticancer Potential
The compound's structural features suggest potential applications in cancer therapy. Pyrazole derivatives have been extensively studied for their anticancer properties, and compounds similar to this one have shown efficacy in inhibiting tumor growth in various cancer cell lines .
Case Study: In Vitro Anticancer Activity
A study investigating the cytotoxic effects of related pyrazole compounds on human cancer cell lines demonstrated significant growth inhibition, suggesting that the compound could serve as a lead structure for further development in anticancer therapies .
Material Science
The compound's unique chemical structure also makes it suitable for applications in material science, particularly in the development of advanced polymers and coatings. The incorporation of trifluoromethyl groups can enhance thermal stability and chemical resistance, making it valuable for high-performance materials .
Data Summary
| Application | Observations |
|---|---|
| Antimicrobial Activity | MIC against S. aureus: 0.5 µg/mL |
| MBEC against E. faecalis: 1 µg/mL | |
| Anticancer Potential | Significant growth inhibition in cancer cell lines |
| Material Science | Enhanced thermal stability and chemical resistance |
Biological Activity
1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime (CAS No. 321998-23-6) is a compound of interest in medicinal and agricultural chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic applications.
- Molecular Formula : C18H14F3N3OS
- Molecular Weight : 377.39 g/mol
- Purity : >90%
Antimicrobial Activity
Recent studies have demonstrated that compounds related to 1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of related pyrazoles have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 1-Methyl-3-phenyl pyrazole | 15.625 - 62.5 | Antistaphylococcal |
| 1-Methyl-3-(trifluoromethyl)pyrazole | <10 | Broad-spectrum antibacterial |
The mechanism of action often involves the inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects .
Antifungal Activity
The antifungal potential of this compound has also been evaluated. In vitro assays against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum showed promising results:
| Compound | % Inhibition at 100 µg/mL |
|---|---|
| Derivative A (related structure) | >50% against G. zeae |
| Derivative B (related structure) | >50% against F. oxysporum |
These findings suggest that the compound may serve as a basis for developing new antifungal agents, particularly in agricultural applications .
Study on Antimicrobial Effects
A study published in a peer-reviewed journal focused on the synthesis and biological evaluation of various pyrazole derivatives, including those related to our compound of interest. The study found that specific modifications to the pyrazole ring significantly enhanced antimicrobial activity, particularly against resistant strains of bacteria .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that the presence of trifluoromethyl groups and specific phenyl substitutions can significantly influence both antimicrobial and antifungal activities. For example, compounds with multiple trifluoromethyl substitutions generally exhibited higher potency compared to their mono-substituted counterparts .
Q & A
Q. What are the standard synthetic routes for preparing 1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime?
The compound can be synthesized via a multi-step protocol:
- Step 1 : Formation of the pyrazole core through cyclization of hydrazine derivatives with β-keto esters or via Vilsmeier-Haack reactions (e.g., chlorination of pyrazolones followed by formylation) .
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution using 3-(trifluoromethyl)thiophenol under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Oxime formation by reacting the aldehyde group with hydroxylamine hydrochloride in ethanol under reflux . Key parameters: Monitor reaction progress using TLC, and purify intermediates via column chromatography.
Q. How can single-crystal X-ray diffraction (SC-XRD) validate the molecular structure of this compound?
SC-XRD is critical for confirming stereochemistry and bond angles. For related pyrazole oximes:
- Crystal systems are typically monoclinic or orthorhombic, with Z-values = 2–4 .
- Key metrics: Mean C–C bond lengths ≈ 1.38–1.42 Å, R factors < 0.09, and data-to-parameter ratios > 13:1 ensure refinement reliability .
- Deviations in the oxime group’s torsion angle (e.g., C=N–O) may indicate intramolecular hydrogen bonding .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties and reactivity in this compound?
The -CF₃ group:
- Electron-withdrawing effect : Stabilizes the pyrazole ring via inductive effects, reducing electron density at the 4-carbaldehyde position and altering nucleophilic reactivity .
- Steric effects : May hinder rotation around the sulfanyl-phenyl bond, as observed in analogous structures with dihedral angles > 60° between aromatic rings . Computational studies (DFT) are recommended to quantify these effects and predict reaction pathways.
Q. What strategies resolve contradictions in spectroscopic data for sulfanyl-substituted pyrazole derivatives?
Discrepancies in NMR or IR spectra often arise from:
- Conformational polymorphism : Use variable-temperature NMR to detect dynamic equilibria in solution .
- Impurity profiles : Employ HPLC-MS to identify by-products (e.g., unreacted aldehyde or over-oxidized sulfones) .
- Crystal packing effects : Compare SC-XRD data with computational models to validate spectral assignments .
Q. How can the oxime functional group be leveraged for further derivatization?
The oxime group enables:
- Beckmann rearrangement : Convert to amides using acidic catalysts (e.g., H₂SO₄) .
- Nucleophilic substitutions : React with alkyl halides (e.g., 2-chloro-1,3-thiazole derivatives) to form O-alkyloxime esters .
- Metal coordination : Explore ligand behavior with transition metals (e.g., Cu²⁺) for catalytic applications .
Methodological Considerations
Q. What analytical techniques are essential for characterizing intermediates and final products?
- NMR : ¹H/¹³C NMR to confirm regioselectivity (e.g., pyrazole ring substitution) and oxime geometry (E/Z) .
- Mass spectrometry : High-resolution MS to verify molecular ions (e.g., [M+H]⁺ with < 5 ppm error) .
- Elemental analysis : Validate purity (>95%) for publication-ready data .
Q. How to design assays for evaluating biological activity of this compound?
- Target selection : Prioritize kinases or cytochrome P450 enzymes due to structural similarity to known inhibitors .
- In vitro assays : Use fluorescence polarization for binding affinity or microplate calorimetry for thermodynamic profiling .
- Control experiments : Compare with analogs lacking the sulfanyl or trifluoromethyl groups to isolate functional group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
